2-(2-Phenyl-1H-imidazol-4-YL)ethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenyl-1H-imidazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMAQJEMKZIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501449 | |
| Record name | 2-(2-Phenyl-1H-imidazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57118-68-0 | |
| Record name | 2-(2-Phenyl-1H-imidazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Phenyl 1h Imidazol 4 Yl Ethylamine and Its Derivatives
Strategies for Imidazole (B134444) Ring Construction and Functionalization
The formation of the 2-phenyl-1H-imidazol-4-yl nucleus is a critical step in the synthesis of the target compound. This typically involves the assembly of the five-membered heterocyclic ring from acyclic precursors, followed by or concurrent with the introduction of the necessary phenyl and ethylamine-precursor moieties.
The construction of the imidazole ring can be achieved through several established synthetic routes. One common approach involves the reaction of an α-haloketone with formamide, a method that provides access to 4-substituted imidazoles. For instance, the synthesis of 4-phenyl-1H-imidazole derivatives has been accomplished by heating a bromoacetyl derivative in formamide. nih.gov This general strategy can be adapted to produce a 2-phenyl-4-substituted imidazole by starting with appropriate precursors.
Another versatile method is the [3+2] cyclization of vinyl azides with amidines, which offers a catalyst-free pathway to 2,4-disubstituted-1H-imidazoles. This reaction allows for the direct formation of the desired 2-phenyl-4-substituted imidazole core. nih.gov The reaction of N-phenylbenzimidamide with a suitable vinyl azide (B81097) could potentially yield the 2-phenyl-4-substituted imidazole scaffold, although the specific vinyl azide required for the ethylamine (B1201723) side chain would need to be synthesized separately. nih.gov
Furthermore, multi-component reactions provide an efficient one-pot access to highly substituted imidazoles. A base-mediated four-component intramolecular cyclization reaction has been developed to synthesize imidazole-4(2H)-ones from amino acid esters, aldehydes, alkynes, and amino alcohols. researchgate.net While this yields a different oxidation state of the imidazole ring, it highlights the power of multicomponent strategies in rapidly building complexity around the imidazole core.
The table below summarizes key precursor approaches for the imidazole nucleus.
| Precursor 1 | Precursor 2 | Reaction Type | Resulting Imidazole | Reference |
| α-Bromoacetophenone | Formamide | Condensation/Cyclization | 4-Phenyl-1H-imidazole | nih.gov |
| Vinyl azide | Amidine | [3+2] Cycloaddition | 2,4-Disubstituted-1H-imidazole | nih.gov |
| Amino acid ester, Aldehyde, Alkyne, Amino alcohol | - | Four-component reaction | Imidazole-4(2H)-one | researchgate.net |
Once the 2-phenyl-1H-imidazol-4-yl scaffold is in place with a suitable functional group at the 4-position, the ethylamine moiety is typically introduced. A common and effective method for this transformation is reductive amination. This process involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine in the presence of a reducing agent.
A plausible precursor for the synthesis of 2-(2-Phenyl-1H-imidazol-4-YL)ethylamine is 2-(2-phenyl-1H-imidazol-4-yl)acetaldehyde. This aldehyde can be subjected to reductive amination with ammonia (B1221849) or a protected amine source to yield the desired primary amine. The biological metabolite of histamine (B1213489), imidazole-4-acetaldehyde (B1219054), serves as a natural analogue and highlights the feasibility of this intermediate. wikipedia.orghmdb.ca
The reductive amination of various aldehydes and ketones to produce primary amines has been well-documented. For instance, biomass-derived aldehydes have been successfully converted to primary amines using a partially reduced Ru/ZrO₂ catalyst in aqueous ammonia. nih.gov Similarly, a one-pot, two-step reductive amination of furanic aldehydes has been achieved using a CuAlOₓ catalyst. mdpi.com These methodologies could be adapted for the reductive amination of the imidazole-4-acetaldehyde intermediate.
Key aspects of reductive amination for forming the ethyleneamine moiety are outlined below:
| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product |
| 2-(2-phenyl-1H-imidazol-4-yl)acetaldehyde | Ammonia | H₂/Ru/ZrO₂ | This compound |
| 2-(2-phenyl-1H-imidazol-4-yl)acetaldehyde | Ammonia | H₂/CuAlOₓ | This compound |
Development of Substituted this compound Analogues
The development of analogues of this compound is crucial for exploring structure-activity relationships in drug discovery programs. This requires synthetic methods that allow for the precise and controlled introduction of various substituents on the imidazole ring, the phenyl group, and the ethylamine side chain.
Regioselective functionalization is key to synthesizing specifically substituted analogues. For instance, the synthesis of 2,4-differentially arylated pyrroles, a related five-membered heterocycle, has been achieved with high regioselectivity, demonstrating that control over substitution patterns is attainable. crossref.org In the context of imidazoles, sequential reactions of allenyl sulfonamides with amines have been shown to produce 4- and 5-functionalized imidazoles regioselectively, with the outcome dependent on the substituents on the nitrogen atoms. nih.gov
The alkylation of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been shown to proceed with a high degree of regioselectivity, predominantly yielding single regioisomers. nih.gov Such principles of regiocontrol can be applied to the functionalization of the 2-phenylimidazole (B1217362) core.
Stereoselectivity becomes important when introducing chiral centers. While direct stereoselective syntheses of this compound are not extensively reported, related studies on similar structures provide valuable insights.
The synthesis of chiral derivatives is of great interest due to the often stereospecific nature of biological targets. A series of chiral 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives has been synthesized to investigate stereospecificity at the histamine H₃-receptor. nih.govebi.ac.uk This work demonstrates that chiral building blocks can be incorporated to produce enantiomerically pure imidazole derivatives. The synthesis of these compounds involved starting from chiral precursors, a common strategy for achieving stereochemical control.
For this compound, a chiral center can be introduced at the α-carbon of the ethylamine side chain. This could be achieved through several approaches:
Chiral Pool Synthesis: Starting from a chiral amino acid, such as a protected β-amino acid, which can be elaborated to form the ethylamine side chain and then used in the imidazole ring-forming reaction.
Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to control the stereochemistry during a key bond-forming step, such as an asymmetric reduction of a corresponding imine or enamine precursor.
Resolution: Synthesizing the racemic mixture of the final compound and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The synthesis of chiral 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives showed that the S-configuration, resembling R-(α)-methylhistamine, was more favorable for H₃-receptor affinity, highlighting the importance of stereochemistry. ebi.ac.uk
Advanced Synthetic Techniques and Catalytic Approaches
Modern synthetic chemistry has seen the advent of advanced techniques and catalytic systems that can be applied to the synthesis of complex molecules like this compound and its derivatives.
Catalyst-free methods, such as the [3+2] cyclization of vinyl azides with amidines, offer a green and efficient route to the imidazole core. nih.gov Additionally, base-mediated multi-component reactions streamline the synthesis by forming multiple bonds in a single operation, thereby increasing efficiency and reducing waste. researchgate.net
The use of transition metal catalysts is also prevalent in modern imidazole synthesis. While not directly applied to the target molecule in the provided context, palladium-catalyzed cross-coupling reactions are widely used for the functionalization of heterocyclic rings and could be employed for introducing the phenyl group or other substituents. Similarly, ruthenium-based catalysts have been shown to be effective for reductive amination. nih.gov
The development of regioselective synthesis of highly substituted imidazoles via sequential reactions of allenyl sulfonamides and amines further expands the toolbox for creating diverse analogues. nih.gov These advanced methods provide chemists with powerful tools to access a wide range of structurally complex and functionally optimized derivatives of this compound.
Metal-Catalyzed Coupling Reactions in Imidazole Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the assembly of the 2-phenyl-imidazole core and the introduction of substituents. Palladium, copper, and nickel complexes are prominent catalysts in this arena, enabling a variety of transformations that lead to the desired imidazole structures.
Palladium-Catalyzed Reactions:
Palladium catalysts are widely used for the synthesis of substituted imidazoles. Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are instrumental in constructing the 2,4-disubstituted imidazole scaffold. For instance, the synthesis of a 2-phenyl-imidazole can be envisioned through a Suzuki-Miyaura coupling of a 2-haloimidazole with phenylboronic acid. The subsequent functionalization at the 4-position to introduce the ethylamine side chain can be achieved through various palladium-catalyzed methods.
One potential route involves the palladium-catalyzed coupling of a 4-halo-2-phenylimidazole with a suitable vinyl equivalent, followed by hydroamination or other functional group transformations. A tandem one-pot synthesis approach, combining a Heck reaction with an oxidative amination, has been demonstrated for the synthesis of π-expanded imidazoles, showcasing the versatility of palladium catalysis. rsc.org
Furthermore, palladium-catalyzed amination of unprotected bromoimidazoles has been shown to be effective, providing a direct method for introducing amino groups onto the imidazole ring. nih.gov This strategy could be adapted to introduce a protected aminoethyl group at the 4-position of a 2-phenyl-4-bromoimidazole. The choice of ligand is crucial for the success of these reactions, with bulky biarylphosphine ligands like tBuBrettPhos showing high efficacy. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions in Imidazole Synthesis
| Catalyst/Ligand | Reactants | Reaction Type | Product | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | 2-Vinyl imidazole, Aryl halide | Heck/Oxidative Amination | Imidazole-fused polyheterocycles | Moderate to High | rsc.org |
| Pd₂ (dba)₃ / tBuBrettPhos | 4-Bromo-1H-imidazole, Aniline | Buchwald-Hartwig Amination | 4-Anilino-1H-imidazole | 77 | nih.gov |
| Pd(PPh₃)₄ | O-Pentafluorobenzoylamidoximes | Cyclization | 2-Substituted-1-benzyl-4-methylimidazoles | Good | nih.gov |
Copper and Nickel-Catalyzed Reactions:
Copper and nickel catalysts offer cost-effective and efficient alternatives to palladium for certain coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for the formation of C-N bonds. Nickel catalysts are particularly effective for cross-coupling reactions involving C-O and C-S bonds and for reductive couplings. nih.govrsc.org
The synthesis of 2-phenylimidazole compounds has been reported using nanoparticle nickel and copper iodide as catalysts, starting from imidazole and iodobenzene. rsc.org This method highlights the potential of using more earth-abundant metals in these transformations. Nickel-catalyzed cross-coupling reactions are also valuable for forming C-C bonds, which could be employed to introduce a two-carbon unit at the 4-position of the 2-phenylimidazole ring, which can then be converted to the ethylamine group. nih.govresearchgate.net
Heterogeneous Catalysis for Efficient Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for use in continuous flow systems, making them highly attractive for sustainable chemical synthesis. researchgate.net Various solid-supported catalysts have been developed for the synthesis of imidazole derivatives.
Zeolites, such as ZSM-11, have been demonstrated as efficient and reusable heterogeneous catalysts for the one-pot, multi-component synthesis of tetrasubstituted imidazoles. google.com These solid acid catalysts can promote the condensation reactions required for the formation of the imidazole ring under solvent-free conditions, offering an environmentally friendly approach.
Metal-organic frameworks (MOFs) are another class of promising heterogeneous catalysts. For example, MIL-53(Fe) has been shown to effectively catalyze the synthesis of 2-aryl-1H-benzimidazoles. chemmethod.com The high surface area and tunable porosity of MOFs allow for high catalytic activity and selectivity.
Furthermore, metal nanoparticles supported on various materials like silica, clay, or polymers have been utilized for imidazole synthesis. acs.orgresearchgate.netnih.gov These catalysts combine the high reactivity of metal catalysts with the practical benefits of heterogeneous systems. For instance, clay-supported 2-phenyl-1H-imidazole derivatives have been used as heterogeneous catalysts for the Henry reaction, demonstrating their potential in facilitating C-C bond formation. researchgate.net
Table 2: Examples of Heterogeneous Catalysts in Imidazole Synthesis
| Catalyst | Reactants | Reaction Type | Product | Yield (%) | Reference |
| ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, NH₄OAc | Multi-component condensation | 1,2,4,5-Tetrasubstituted imidazoles | Excellent | google.com |
| MIL-53(Fe) | o-Phenylenediamine, Aldehyde | Condensation | 2-Aryl-1H-benzimidazoles | Good to Excellent | chemmethod.com |
| Clay-supported 2-phenyl-1H-imidazole | Nitromethane, Aldehyde | Henry Reaction | β-Nitro alcohol | High | researchgate.net |
| Diethyl ammonium (B1175870) hydrogen phosphate | 1,2-Dicarbonyl, Aldehyde, NH₄OAc | Cyclocondensation | 2,4,5-Trisubstituted imidazoles | Excellent | sciepub.com |
Industrial-Scale Synthesis Considerations: Continuous Flow and Automated Systems
For the large-scale production of this compound, efficiency, safety, and cost-effectiveness are paramount. Continuous flow chemistry and automated systems are increasingly being adopted by the pharmaceutical and fine chemical industries to meet these demands. scispace.comnih.gov
Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. acs.orgrsc.org The synthesis of various imidazole derivatives has been successfully demonstrated in continuous flow microreactor systems. For example, 2,4,5-trisubstituted imidazoles have been synthesized in high yields with short residence times (within 2 minutes) under superheating conditions using a continuous flow microreactor. acs.org
A patent discloses a continuous process for the preparation of 2-(1H-imidazol-4-yl)ethanamine (histamine), a structurally related compound, highlighting the industrial feasibility of applying this technology to the synthesis of the target molecule. google.com The process involves the decarboxylation of L-histidine in a continuous reactor, achieving high yield and purity with enhanced control over impurities and shorter reaction times. This approach could potentially be adapted for the final step in the synthesis of this compound from a suitable precursor like 2-phenyl-L-histidine.
Automated systems, often integrated with continuous flow reactors, allow for rapid reaction optimization and the synthesis of compound libraries. beilstein-journals.org These systems can automatically vary reaction parameters such as temperature, pressure, and reagent stoichiometry to quickly identify optimal conditions. The development of a fully automated continuous flow synthesis for highly functionalized imidazo[1,2-a] heterocycles demonstrates the power of this approach for producing complex molecules efficiently. beilstein-journals.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Imidazoles
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Excellent, due to high surface-area-to-volume ratio. |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer with small reaction volumes at any given time. |
| Scalability | Challenging, often requires re-optimization of conditions. | More straightforward, by running the system for longer times. |
| Process Control | More difficult to maintain precise control over parameters. | Precise control over temperature, pressure, and residence time. |
| Reaction Time | Can be long, from hours to days. | Significantly shorter, often in the range of seconds to minutes. |
Chemical Reactivity and Derivatization Pathways of 2 2 Phenyl 1h Imidazol 4 Yl Ethylamine
Oxidation Reactions and Resulting Products (e.g., Imidazole (B134444) N-Oxides)
The imidazole ring and the ethylamine (B1201723) group are susceptible to oxidation under controlled conditions. Oxidation of the imidazoline (B1206853) ring can be achieved using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) in aqueous or alcoholic solvents at elevated temperatures (50–100°C) . These reactions can lead to the formation of carboxylic acids, like imidazole-2-carboxylic acid, or aldehydes through the cleavage of the oxo group . However, controlling the selectivity of these oxidation reactions can be challenging, often leading to over-oxidation and the formation of various imidazole derivatives .
A significant advancement in the synthesis of related oxidized imidazole structures, specifically 4-imidazolinone derivatives, is the El-Saghier reaction. This one-pot synthesis employs ethyl cyanoacetate (B8463686), ethyl glycinate (B8599266) hydrochloride, and primary amines under solvent-free conditions . The mechanism involves the initial formation of a cyanoacetamide intermediate through the reaction of the amine with ethyl cyanoacetate, followed by a conjugate addition with ethyl glycinate hydrochloride and subsequent cyclization to form the imidazolinone core .
Imidazole N-oxides are valuable intermediates for further functionalization. They can be synthesized and subsequently used in various reactions, including cycloadditions and coupling reactions, to generate a wide array of imidazole derivatives. For instance, 2-unsubstituted imidazole N-oxides can react with CH-acids and arylglyoxals to produce condensation products in moderate to good yields nih.gov.
Reduction Chemistry and Formation of Amine Derivatives
The imidazole ring is generally resistant to reduction under typical catalytic hydrogenation conditions. However, the functional groups attached to the imidazole core can be selectively reduced. For example, a nitrile group on a phenyl-imidazole derivative can be reduced to an aldehyde nih.gov.
The ethylamine side chain can be modified through reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form a Schiff base, which is then reduced to a secondary or tertiary amine. This pathway allows for the introduction of a wide variety of substituents on the amine nitrogen, leading to a diverse library of amine derivatives.
In a related context, the synthesis of 2-aminoimidazole derivatives can be achieved through a multi-step process involving cyclization, hydrolysis, and methylation researchgate.net. For instance, the reaction of an α-bromoacetophenone with acetylguanidine can lead to a cyclized intermediate, which upon hydrolysis and subsequent methylation, yields the desired 2-aminoimidazole derivative researchgate.net.
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings and Imidazole Moiety
The phenyl and imidazole rings of 2-(2-Phenyl-1H-imidazol-4-YL)ethylamine are subject to both nucleophilic and electrophilic substitution reactions, allowing for extensive functionalization.
Electrophilic Substitution: The phenyl ring can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. The position of substitution is directed by the imidazole substituent. Similarly, the imidazole ring can be substituted, though the conditions need to be carefully controlled due to the presence of the two nitrogen atoms which can be protonated or act as nucleophiles themselves.
Nucleophilic Substitution: Imidazole N-oxides can serve as precursors for nucleophilic substitution reactions. For example, they can undergo deoxygenative coupling reactions with polyphenols under metal-free conditions, providing a route to bifunctional compounds containing both imidazole and phenolic moieties nih.gov.
The synthesis of various substituted thiazol-2-amine derivatives, which share structural similarities with functionalized imidazoles, often involves the reaction of a substituted thiourea (B124793) with a substituted α-halo ketone nanobioletters.com. This highlights the utility of nucleophilic substitution in building complex heterocyclic systems.
Cycloaddition and Condensation Reactions for Novel Heterocyclic Architectures
The imidazole moiety can participate in cycloaddition reactions, acting as a dipolarophile or, in the case of its N-oxide, as a 1,3-dipole. Imidazole N-oxides can undergo [3+2] cycloaddition reactions with dipolarophiles like ethyl cyanoacetate, catalyzed by an aldehyde, to form ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates nih.gov.
Condensation reactions are also a key strategy for elaborating the structure of this compound. The ethylamine side chain can react with various carbonyl compounds to form Schiff bases, which can then be involved in further cyclization reactions to create new heterocyclic rings. For instance, the condensation of 2-aminothiophenols with aldehydes is a well-established method for synthesizing 2-substituted benzothiazoles nih.gov. Similarly, Claisen-Schmidt condensation of an imidazole-containing aldehyde with an acetophenone (B1666503) can yield chalcone (B49325) derivatives with an imidazole moiety mdpi.com.
The synthesis of pyrazole (B372694) derivatives can be achieved by reacting a derivative of 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride (B1165640) to form an α,β-unsaturated carboxylic acid, which is then cyclized using hydrazine (B178648) hydrate (B1144303) or its derivatives ijrpc.com.
Functionalization Strategies for Ligand Design and Coordination Complex Formation
The nitrogen atoms in the imidazole ring and the primary amine of the ethylamine side chain make this compound and its derivatives excellent ligands for coordination with metal ions. The imidazole ring can coordinate to metal ions through the sp²-hybridized nitrogen atom that is not protonated ekb.eg.
Functionalization of the core structure is a common strategy to tune the electronic and steric properties of the resulting ligands, thereby influencing the properties of the coordination complexes. For example, introducing different substituents on the phenyl ring or modifying the ethylamine side chain can alter the ligand's binding affinity and selectivity for specific metal ions.
The synthesis of mixed-ligand complexes often involves a primary ligand, such as an imidazole azo compound, and a secondary ligand, like 1,10-phenanthroline, which coordinate to a central metal ion ekb.eg. The resulting complexes can exhibit interesting geometries, such as octahedral, and have potential applications in various fields, including antimicrobial agents ekb.eg. The chelation of the metal ion by the ligands can increase the lipophilic nature of the complex, facilitating its penetration through microbial cell membranes ekb.eg.
The table below summarizes various derivatization pathways for this compound.
Table 1: Derivatization Pathways and Resulting Products
| Reaction Type | Reagents/Conditions | Resulting Products |
| Oxidation | H₂O₂, KMnO₄ | Imidazole N-oxides, Carboxylic acids, Aldehydes |
| Reduction | Catalytic Hydrogenation | Reduced side-chain functionalities |
| Nucleophilic Substitution | Polyphenols (with N-oxide) | Bifunctional imidazole-phenolic compounds |
| Electrophilic Substitution | Nitrating/Halogenating agents | Substituted phenyl and imidazole rings |
| [3+2] Cycloaddition | Ethyl cyanoacetate (with N-oxide) | Fused heterocyclic systems |
| Condensation | Aldehydes, Ketones | Schiff bases, Novel heterocycles |
| Coordination | Transition metal ions | Metal-ligand complexes |
Advanced Spectroscopic Characterization Techniques in Research on 2 2 Phenyl 1h Imidazol 4 Yl Ethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Tautomerism Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-(2-Phenyl-1H-imidazol-4-YL)ethylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assembly of its molecular framework, which consists of a phenyl group, an ethylamine (B1201723) side chain, and an imidazole (B134444) ring.
Detailed research findings indicate that the ¹H NMR spectrum would feature distinct signals for the aromatic protons of the phenyl ring, the protons on the imidazole ring, and the aliphatic protons of the ethylamine group. Similarly, the ¹³C NMR spectrum would show characteristic resonances for the carbons in each of these moieties.
A significant area of investigation for imidazole-containing compounds is the phenomenon of tautomerism. The imidazole ring of this compound can exist in two tautomeric forms as the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. This exchange is often rapid on the NMR timescale, especially in solution. mdpi.comresearchgate.net This rapid tautomerization can lead to an averaging of the chemical shifts for the C4 and C5 carbons of the imidazole ring, sometimes resulting in signal broadening or even the complete disappearance of these signals in conventional ¹³C NMR spectra recorded in solution. mdpi.com Studies on related 2-phenyl-substituted imidazoles have shown that the presence of the phenyl group can accelerate this tautomerization process. mdpi.com
To overcome this limitation, solid-state NMR techniques, such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can be employed. mdpi.com In the solid state, molecular motion is restricted, allowing for the characterization of a single, dominant tautomeric form and the clear observation of all carbon signals. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Phenyl-H | 7.20 - 7.80 | Phenyl-C | 125.0 - 135.0 |
| Imidazole-H | ~7.00 | Imidazole C2 | ~145.0 |
| -CH₂- (ethylamine) | 2.80 - 3.10 | Imidazole C4/C5 | 115.0 - 138.0 |
| -NH₂ (ethylamine) | Variable (broad) | -CH₂- (ethylamine) | ~40.0 |
| Imidazole-NH | Variable (broad) | -CH₂-NH₂ (ethylamine) | ~28.0 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. They are highly effective for identifying the functional groups present in this compound and confirming its molecular structure. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The key functional groups in the molecule each give rise to characteristic bands:
N-H Vibrations: Both the imidazole ring and the primary amine of the ethylamine side chain contain N-H bonds. These typically appear as medium to strong bands in the 3200-3500 cm⁻¹ region of the IR spectrum. The imidazole N-H stretch is often broad due to hydrogen bonding. mdpi.com
C-H Vibrations: Aromatic C-H stretching vibrations from the phenyl ring are expected in the 3000-3100 cm⁻¹ region. scirp.org Aliphatic C-H stretching from the ethylamine moiety will appear just below 3000 cm⁻¹.
C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are found in the 1400-1650 cm⁻¹ region. These bands are useful for confirming the presence of the heterocyclic and aromatic ring systems. uu.nl
Vibrational analysis of related imidazole derivatives provides a basis for the assignment of these modes. mdpi.comscirp.orgnih.gov
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Imidazole & Amine | 3200 - 3500 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethylamine Chain | 2850 - 2960 |
| C=N / C=C Stretch | Imidazole & Phenyl Rings | 1400 - 1650 |
| N-H Bend | Amine | 1580 - 1650 |
| C-H Bend | Phenyl & Ethylamine | 690 - 1480 |
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.
In a typical mass spectrum, the compound would be ionized, often by electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. This molecular ion then undergoes fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation.
Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: The bond between the two carbon atoms of the ethylamine side chain is susceptible to cleavage, a common pathway for amines.
Benzylic-type Cleavage: Cleavage of the bond between the imidazole ring and the ethylamine side chain (C-C bond) is also highly probable, leading to the formation of a stable, resonance-stabilized imidazolyl-methyl cation.
Ring Fragmentation: The imidazole ring itself may undergo fragmentation, although this typically requires higher energy.
Analysis of fragmentation patterns in similar structures, like ketamine analogues which also contain a phenyl and an amino group, can provide insights into the expected fragmentation behavior. nih.govnih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
| [M+H]⁺ | Protonated Molecular Ion | 188.1182 |
| [M-NH₂]⁺ | Loss of the amino group | 172.0917 |
| [C₉H₈N₂]⁺ | Cleavage of ethylamine side chain | 144.0682 |
| [C₈H₇]⁺ | Phenylmethylidyne cation | 103.0542 |
Electron Spin Resonance (ESR) Spectroscopy in the Study of Metal Complexes
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species that have unpaired electrons, such as free radicals and many transition metal ions. nih.gov The compound this compound, in its neutral state, is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-inactive and cannot be studied directly by this technique.
However, ESR becomes a highly valuable tool when studying the metal complexes formed by this compound. The nitrogen atoms in the imidazole ring and the ethylamine side chain are excellent donor sites, allowing the molecule to act as a ligand, binding to paramagnetic metal ions like copper(II), manganese(II), or cobalt(II). researchgate.net
When this compound coordinates to a paramagnetic metal center, the resulting complex is ESR-active. The ESR spectrum of such a complex can provide rich information about the electronic and geometric structure around the metal ion. researchgate.net Analysis of the g-values and hyperfine coupling constants can reveal:
The oxidation state and electronic ground state of the metal ion.
The coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net
The nature of the covalent character of the metal-ligand bonds. researchgate.net
Thus, while not applicable to the free ligand, ESR is crucial for characterizing the coordination chemistry of this compound.
X-ray Diffraction Analysis for Crystalline State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides an atomic-resolution map of the compound, confirming its connectivity and revealing detailed geometric parameters. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial arrangement of the phenyl ring, imidazole ring, and the ethylamine side chain relative to one another.
Tautomeric Form: It would definitively identify which of the two possible imidazole tautomers is present in the crystalline state.
Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, detailing intermolecular forces such as hydrogen bonding and π-π stacking. It is expected that the N-H groups of the imidazole and ethylamine would act as hydrogen bond donors, while the nitrogen atoms would act as acceptors, leading to an extensive hydrogen-bonding network that stabilizes the crystal structure. nih.govmdpi.com
Table 4: Hypothetical Crystallographic Data for this compound This table illustrates the type of data obtained from an X-ray diffraction experiment.
| Parameter | Example Value |
| Chemical Formula | C₁₁H₁₃N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1028 |
| Z (molecules/cell) | 4 |
Theoretical and Computational Studies of 2 2 Phenyl 1h Imidazol 4 Yl Ethylamine and Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to model the electronic structure, predict molecular geometry, and calculate various physicochemical parameters that govern the molecule's reactivity and interactions.
Density Functional Theory (DFT) has become a prominent computational method for studying the electronic structure of molecules due to its accuracy and computational efficiency. nih.gov It is widely used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule. researchgate.netmdpi.com For phenyl-imidazole derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G(d,p) or higher, can accurately predict the spatial arrangement of the phenyl and imidazole (B134444) rings and the ethylamine (B1201723) side chain. nih.govresearchgate.net
These calculations reveal that the imidazole and phenyl rings are often nearly co-planar, though substituent effects can introduce twists. nih.gov For instance, DFT studies on related benzimidazole (B57391) derivatives have shown that calculated geometrical parameters are in good agreement with experimental X-ray diffraction data. researchgate.netmdpi.com The electronic distribution within the molecule, which dictates its electrostatic potential and reactive sites, is also elucidated through DFT. This analysis helps in understanding how charge is distributed across the aromatic rings and the side chain, identifying electron-rich and electron-deficient regions.
Table 1: Representative DFT-Calculated Geometrical Parameters for Phenyl-Imidazole Scaffolds Note: This table presents typical parameter ranges observed in related structures as specific data for the title compound is not available.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| C-N bond length (imidazole ring) | 1.32 - 1.39 Å | Indicates aromatic character and ring stability. |
| C-C bond length (phenyl ring) | ~1.40 Å | Characteristic of aromatic C-C bonds. |
| C-C bridge (imidazole-phenyl) | ~1.48 Å | Influences the degree of rotational freedom between rings. |
Molecular orbital analysis provides a deeper understanding of a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable, indicating that charge transfer can readily occur within the molecule. irjweb.comnih.gov For imidazole derivatives, this gap has been calculated using DFT to prove the bioactivity of the molecule. irjweb.com
Table 2: Frontier Molecular Orbital Energies and Related Parameters for Imidazole Analogues
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | High stability, low reactivity. irjweb.com |
Molecular Dynamics Simulations for Interaction Studies and Adsorption Phenomena
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on 2-(2-Phenyl-1H-imidazol-4-YL)ethylamine were not found, this technique is broadly applied to its analogues to investigate complex biological and chemical processes. MD simulations can model how a ligand interacts with its biological target, such as a receptor or enzyme, providing a dynamic view of the binding process.
These simulations are also employed to study adsorption phenomena, for example, the interaction of imidazole-based corrosion inhibitors with metal surfaces. In such studies, MD simulations can predict the adsorption energy and the orientation of the molecules on the surface, clarifying the mechanism of action. For related azaheterocycles, Monte Carlo simulations, a similar computational technique, have been used to investigate binding properties and calculate negative adsorption energies, indicating strong and spontaneous binding interactions with surfaces like TiO2. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Modeling and Pharmacophore Analysis
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.gov Computational modeling plays a key role in elucidating these relationships for compounds like this compound and its analogues, which are known to interact with various biological targets, including histamine (B1213489) receptors. researchgate.netnih.gov
By systematically modifying different parts of the molecule—such as substituting groups on the phenyl ring, altering the length or conformation of the ethylamine side chain, or modifying the imidazole core—researchers can identify key structural features required for biological activity. nih.gov For example, SAR studies on phenyl-imidazole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO) revealed that adding a hydroxyl group at the 2-position of the phenyl ring increased potency tenfold, likely by forming a hydrogen bond with a key amino acid (S167) in the active site. nih.gov
Pharmacophore analysis is a computational approach that extracts the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that are necessary for a molecule to bind to a specific target. This "pharmacophore model" then serves as a 3D template to screen databases for new, structurally diverse compounds with the potential for similar biological activity or to guide the design of more potent analogues.
Prediction of Molecular Interactions and Identification of Binding Sites through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is extensively used to study phenyl-imidazole derivatives and predict their molecular interactions at the active site of a biological target.
The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. The results provide a detailed, 3D view of how the ligand fits into the binding pocket and identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.gov For example, docking studies of pyrazolo[3,4-d]pyrimidine analogues have been used to understand their mode of binding with the O-acetyl-serine-sulfhydrylase (OASS) enzyme, revealing key interactions that could explain their biological activity. nih.gov This information is crucial for identifying potential binding sites and for the rational, structure-based design of new and more effective therapeutic agents. nih.gov
Applications of the 2 2 Phenyl 1h Imidazol 4 Yl Ethylamine Scaffold in Chemical Science and Technology
Catalysis in Organic Transformations
The imidazole (B134444) ring is a prominent feature in many biological catalysts, such as in the amino acid histidine, which often serves as a coordinating ligand in metalloproteins and as a catalytic residue in enzymes. nih.gov This biological precedent has inspired the use of imidazole-containing compounds, including the 2-phenyl-imidazole scaffold, in synthetic catalysis.
Derivatives of the 2-phenyl-imidazole scaffold have been investigated as ligands in homogeneous catalysis. The nitrogen atoms in the imidazole ring can coordinate with various transition metals, creating catalysts for a range of organic transformations. The electronic properties of these catalysts can be fine-tuned by modifying the substituents on the phenyl ring, which in turn influences their catalytic activity and selectivity. researchgate.net While specific applications of 2-(2-Phenyl-1H-imidazol-4-YL)ethylamine in homogeneous catalysis are not extensively documented in publicly available literature, the broader class of 2-imidazoline derivatives, which share structural similarities, has been successfully employed. researchgate.net These related compounds have shown utility in reactions where the nitrogen-containing ring plays a crucial role in the catalytic cycle. researchgate.net
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have immobilized 2-phenyl-1H-imidazole derivatives onto solid supports to create heterogeneous catalysts. researchgate.net One study demonstrated the use of clay minerals, such as Ca-montmorillonite (Ca-MMT) and Cu-montmorillonite (Cu-MMT), as solid supports for 2-phenyl-1H-imidazole derivatives in the Henry reaction, a classic carbon-carbon bond-forming reaction. researchgate.net The supported catalysts exhibited good performance and could be easily recovered and reused. researchgate.net The interaction between the imidazole derivative and the solid support is crucial for the stability and activity of the heterogeneous catalyst.
Table 1: Performance of Clay-Supported 2-Phenyl-1H-imidazole Derivatives in the Henry Reaction
| Catalyst | Support | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Compound 2 | Ca-MMT | 24 | 85 |
| Compound 2 | Cu-MMT | 48 | 78 |
| Compound 3 | Ca-MMT | 72 | 65 |
| Compound 3 | Cu-MMT | 96 | 55 |
Data sourced from a study on heterogeneous catalysis of the Henry reaction. researchgate.net
The development of chiral catalysts for asymmetric synthesis is a significant area of research. The 2-phenyl-imidazole scaffold has been incorporated into the design of chiral ligands and organocatalysts. nih.gov Although axially chiral imidazoles have been less studied due to their potential for configurational lability, recent advancements have enabled their synthesis with high enantioselectivity. nih.gov A cation-directed desymmetrization method has been successfully employed to create axially chiral imidazoles, with many products achieving over 90% enantiomeric excess (ee). nih.gov These chiral imidazoles have potential applications in a variety of asymmetric transformations.
Material Science and Engineering Applications
The inherent properties of the 2-phenyl-imidazole scaffold, such as its ability to coordinate with metals and its thermal stability, make it a candidate for various applications in material science and engineering.
Imidazole and its derivatives are well-known corrosion inhibitors for various metals and alloys. iaea.orgresearchgate.netresearchgate.net The nitrogen atoms in the imidazole ring can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. iaea.orgresearchgate.net Studies on related compounds like 2-phenyl-2-imidazoline (B1199978) have shown effective corrosion inhibition for aluminum alloys in acidic solutions. iaea.orgresearchgate.net The adsorption process is often described by the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. iaea.orgresearchgate.net The protective mechanism involves both physisorption and chemisorption, where the inhibitor molecules displace water molecules from the metal surface and form a barrier against corrosive species. iaea.orgresearchgate.net
The performance of these inhibitors is influenced by their concentration and the surrounding environment. The inhibition efficiency of 2-phenyl-2-imidazoline on an aluminum alloy in hydrochloric acid was found to increase with concentration. iaea.org
Table 2: Inhibition Efficiency of 2-Phenyl-2-imidazoline on AA5052 in 1.0 M HCl
| Inhibitor Concentration (mol/L) | Inhibition Efficiency (%) |
|---|---|
| 0.0001 | 75.2 |
| 0.0005 | 88.9 |
| 0.001 | 92.5 |
| 0.005 | 95.8 |
Data derived from electrochemical measurements. iaea.org
The coordinating ability of the imidazole ring has been exploited in the synthesis of functional nanoparticles. In one study, 2-phenylimidazole (B1217362) was used as a protective and dispersing agent in the liquid-phase reduction synthesis of copper nanoparticles. nih.govresearchgate.net The imidazole compound forms a protective film on the surface of the copper nanoparticles through a complexation reaction, preventing their rapid oxidation. nih.govresearchgate.net This method allows for the preparation of oxidation-resistant copper nanoparticles with potential applications in electronics and catalysis. nih.govresearchgate.net
Furthermore, imidazole-functionalized materials have been incorporated into composite materials to enhance their properties. For instance, imidazole-functionalized graphene oxide has been used as a filler in polybenzimidazole composite membranes for high-temperature proton exchange membrane fuel cells. bohrium.com The functionalization of the filler material improves its compatibility with the polymer matrix, leading to enhanced physicochemical properties and proton conductivity. bohrium.com
Integration into Advanced Functional Materials
The inherent structural and electronic properties of the 2-phenyl-1H-imidazole core make it an excellent candidate for the construction of advanced functional materials such as coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. iucr.orgnih.govresearchgate.net Imidazole and its derivatives are widely employed as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. iucr.orgnih.govnih.gov
The utility of the this compound scaffold in materials science stems from several key molecular features:
Metal Coordination: The two nitrogen atoms of the imidazole ring serve as effective coordination sites (N-donors) for metal ions, facilitating the self-assembly of ordered, multidimensional structures like MOFs. iucr.orgresearchgate.net
Hydrogen Bonding: The N-H proton on the imidazole ring is a hydrogen-bond donor, while the unprotonated nitrogen atom and the terminal -NH2 group are hydrogen-bond acceptors. These interactions are crucial for directing the formation of supramolecular networks and enhancing structural stability. researchgate.netmdpi.com
π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions, which further guide the assembly process and can introduce useful electronic or photophysical properties into the final material. mdpi.com
Functionalizable Side Chain: The ethylamine (B1201723) group provides a reactive handle for post-synthesis modification or for introducing additional functionalities into the material's pores or framework.
These characteristics allow for the rational design of materials with tailored properties for applications in gas storage, catalysis, and chemical sensing. nih.gov
Table 1: Potential Applications of the Scaffold in Functional Materials
| Material Type | Key Scaffold Feature(s) Utilized | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Imidazole nitrogen atoms for metal coordination. | Gas separation and storage (e.g., CO2 capture). nih.gov |
| Coordination Polymers | Imidazole ring as a bridging ligand. | Luminescent sensors, catalysis. iucr.orgacs.org |
| Supramolecular Gels | Hydrogen bonding (N-H, -NH2) and π-π stacking. | Smart materials, controlled release systems. |
| Luminescent Materials | Extended π-conjugation of the phenyl-imidazole core. | Optoelectronic devices, fluorescent probes. acs.org |
Chemical Biology and Molecular Probe Development
In the realm of chemical biology, the this compound scaffold serves as a valuable starting point for creating sophisticated molecules designed to interact with and report on biological systems.
Design of Molecular Probes for Biological System Investigations
A molecular probe is a specialized molecule designed to detect and signal the presence of a specific analyte or a change in its environment (e.g., pH) within a complex biological setting. Imidazole-based structures have been successfully developed as fluorescent probes for various ions and biological molecules. rsc.orgrsc.orgnih.gov The design of such probes typically involves coupling a recognition element, which selectively binds the target, to a signaling element, often a fluorophore that reports the binding event via a change in its optical properties.
The this compound scaffold is well-suited for this purpose. The imidazole ring itself can act as a receptor for anions or cations. researchgate.netrsc.org More significantly, the ethylamine side chain provides a convenient and synthetically accessible point for attaching other functional units. For example, it can be covalently linked to a known fluorophore to create a "turn-on" or "turn-off" sensor. Upon binding of an analyte to the phenyl-imidazole portion of the probe, a conformational or electronic change can occur, modulating the fluorescence of the attached signaling unit.
Table 2: Hypothetical Molecular Probe Designs Based on the Scaffold
| Probe Target | Design Strategy | Mechanism of Action |
|---|---|---|
| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Imidazole ring and ethylamine act as a chelating unit. | Analyte binding quenches or enhances fluorescence through photoinduced electron transfer (PET). |
| pH Variation | The imidazole ring (pKa ~7) acts as the pH-responsive element. | Protonation/deprotonation of the imidazole nitrogen alters the electronic properties and fluorescence of a conjugated fluorophore. nih.gov |
| Enzyme Activity | The ethylamine is functionalized with a substrate recognized by a specific enzyme. | Enzymatic cleavage of the substrate releases the fluorophore, leading to a "turn-on" fluorescence signal. |
| Hypoxia | The phenyl ring is substituted with a nitro group to form a nitroimidazole derivative. | Under hypoxic conditions, the nitro group is reduced, triggering a change in the molecule's fluorescence. nih.gov |
Utilization as a Privileged Scaffold for Novel Chemical Library Generation
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov The imidazole nucleus, and particularly fused versions like benzimidazole (B57391), are widely recognized as privileged structures, appearing in numerous FDA-approved drugs. nih.govmdpi.comijpsr.com This broad bioactivity is attributed to their ability to participate in key molecular interactions such as hydrogen bonding and π-π stacking. nih.gov
The 2-phenyl-1H-imidazole core of this compound is a classic example of a privileged scaffold. acs.orgresearchgate.net It presents multiple, chemically distinct points for modification, allowing for the rapid generation of a large and diverse chemical library through combinatorial chemistry. By systematically altering the substituents at these positions, chemists can explore a vast chemical space to identify novel compounds with desired biological activities.
The primary points for diversification on the scaffold are:
The Ethylamine Side Chain (R¹): The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of functional groups.
The Imidazole Nitrogen (R²): The N-1 position of the imidazole ring can be alkylated or arylated to introduce substituents that can probe different regions of a binding pocket.
The Phenyl Ring (R³): The phenyl group can be substituted at its ortho-, meta-, or para-positions to modulate electronic properties, steric bulk, and solubility.
Table 3: Diversification Points for Chemical Library Generation
| Diversification Point | Position on Scaffold | Example Modifications | Desired Outcome |
|---|---|---|---|
| R¹ | Ethylamine Group | Amides, sulfonamides, ureas, secondary/tertiary amines. | Introduce new H-bond donors/acceptors; alter polarity. |
| R² | Imidazole N-1 | Alkyl chains, benzyl (B1604629) groups, substituted aryl rings. | Modulate pKa; occupy new sub-pockets of a target. |
| R³ | Phenyl Ring | Halogens, -OH, -OCH₃, -CF₃, -CN groups. | Fine-tune electronic properties; improve metabolic stability. |
Bioisosteric Replacements in Scaffold Design and Optimization
Bioisosterism is a fundamental strategy in drug design used to optimize lead compounds by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.netspirochem.com This approach can be used to address issues such as poor solubility, rapid metabolism, or off-target toxicity while retaining the desired biological activity.
The this compound scaffold is amenable to numerous bioisosteric modifications. Each component of the molecule—the phenyl ring, the imidazole core, and the ethylamine linker—can be replaced with a bioisostere to fine-tune its properties. For example, replacing the phenyl ring with a different heteroaromatic ring can alter lipophilicity and introduce new hydrogen bonding opportunities. nih.gov Swapping the imidazole core for another five-membered heterocycle like an oxazole (B20620) or thiazole (B1198619) can change the molecule's pKa and metabolic profile.
Table 4: Potential Bioisosteric Replacements for the Scaffold
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Phenyl Ring | Pyridine, Thiophene, Furan | Introduce polarity, reduce lipophilicity, act as H-bond acceptor. nih.gov |
| Cyclohexyl, Bicyclo[1.1.1]pentane | Increase sp³ character, improve solubility and metabolic stability. europa.eu | |
| Imidazole Ring | Oxazole, Thiazole | Modulate pKa, remove N-H donor, alter metabolic stability. |
| 1,2,4-Triazole | Introduce additional H-bond acceptor, alter geometry. | |
| Ethylamine Linker (-CH₂-CH₂-NH₂) | Ether Linker (-CH₂-O-CH₂-) | Remove basic amine, increase metabolic stability. |
Future Research Directions and Perspectives for 2 2 Phenyl 1h Imidazol 4 Yl Ethylamine Research
Advancements in Synthetic Methodologies and Process Optimization
The future development of 2-(2-Phenyl-1H-imidazol-4-YL)ethylamine and its analogs hinges on the creation of more efficient, cost-effective, and environmentally friendly synthetic routes. While traditional methods for imidazole (B134444) synthesis are well-established, emerging research points toward significant advancements.
Future synthetic strategies are expected to focus on:
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents is a paramount goal. Research into solvent-free reaction conditions, such as grinding techniques, has shown promise in the synthesis of related benzimidazole (B57391) derivatives. nih.gov The application of such methods could significantly reduce the environmental impact of producing this compound.
Catalyst Innovation: The development and application of novel catalysts are set to revolutionize synthesis. The use of reusable catalysts, such as Brønsted acidic ionic liquids or nanoparticle-based catalysts, has been shown to afford high yields and simplify purification processes in the construction of substituted imidazoles. nih.gov Future work will likely involve designing catalysts specifically optimized for the synthesis of the 2-phenyl-4-ethylamine imidazole scaffold.
| Parameter | Traditional Synthesis | Future-Oriented Synthesis |
|---|---|---|
| Catalyst | Often stoichiometric, non-reusable acids/bases | Reusable, highly efficient (e.g., ionic liquids, nanoparticles) nih.gov |
| Solvents | Often relies on volatile organic compounds (VOCs) | Solvent-free conditions or green solvents nih.gov |
| Efficiency | Multi-step, requires isolation of intermediates | One-pot reactions, higher atom economy nih.gov |
| Workup | Complex purification (e.g., column chromatography) | Simplified product isolation |
Deeper Elucidation of Molecular Interaction Mechanisms and Pathways
Understanding precisely how this compound interacts with biological targets at the molecular level is crucial for its development as a therapeutic agent. While the broader class of phenyl-imidazole derivatives has been studied for its interaction with various receptors and enzymes, future research must focus on the specific interactions of this compound.
Key areas for future investigation include:
Target Identification and Validation: The initial step involves identifying the specific biological targets with which the compound interacts. Based on structurally similar molecules, potential targets could include histamine (B1213489) receptors (H3), G-protein coupled receptors (GPCRs), or enzymes like Indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov
Structural Biology Studies: Techniques such as X-ray crystallography and cryo-electron microscopy will be essential to determine the three-dimensional structure of the compound bound to its target. This provides invaluable insight into the specific binding mode and the key amino acid residues involved in the interaction.
Biophysical and Biochemical Assays: A battery of assays will be needed to quantify the binding affinity (e.g., Kᵢ, Kᴅ) and functional activity (e.g., agonist, antagonist, enzyme inhibitor). For instance, studies on related compounds have utilized in vitro binding assays with radiolabeled ligands to determine affinity for histamine H3 receptors. nih.gov
Cellular Pathway Analysis: Once a molecular interaction is confirmed, it is vital to understand its downstream consequences. This involves studying the modulation of signaling pathways within the cell, which can be achieved through techniques like Western blotting and reporter gene assays to see how the compound affects cellular processes. nih.gov
Expansion of Computational Modeling Capabilities for Predictive Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these techniques offer a path to rationally design new derivatives with improved properties.
Future computational efforts will likely concentrate on:
Structure-Based Drug Design (SBDD): Once the crystal structure of a target protein is known, computational docking can be used to predict how derivatives of this compound will bind. This approach has been successfully used to guide the design of 4-phenyl-imidazole derivatives as inhibitors of IDO. nih.gov
Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be built that defines the essential features required for biological activity. This model can then be used to screen virtual libraries for new molecules with the potential for similar activity.
Machine Learning and AI: The application of artificial intelligence is set to accelerate the design process. Machine learning models can be trained on existing data to predict the activity, toxicity, and pharmacokinetic properties (ADMET) of novel, computationally-designed derivatives before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target over time, revealing information about the stability of the binding pose and the role of solvent molecules, which cannot be obtained from static docking studies.
| Computational Method | Objective | Example Application for Phenyl-Imidazoles |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity | Guiding design of analogs for the IDO active site. nih.gov |
| Pharmacophore Modeling | Identify key chemical features for activity | Designing new histamine H3 receptor ligands. nih.gov |
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity | Enhancing metabolic stability in GABA-A receptor modulators. nih.gov |
| FBDD (Fragment-Based Drug Design) | Design novel inhibitors from molecular fragments | Developing new EGFR inhibitors for anticancer therapy. nih.gov |
Exploration of Novel and Niche Applications in Emerging Fields
While the primary focus for many imidazole derivatives has been in medicine, the unique chemical properties of the this compound scaffold could allow for its use in a variety of emerging fields.
Potential novel applications to be explored include:
Antimicrobial and Antifungal Agents: The imidazole core is a well-known pharmacophore in many antifungal drugs. Recent research has focused on combining the imidazole pharmacophore with others, like chalcones, to create novel compounds with potential activity against pathogenic fungi such as Aspergillus fumigatus. mdpi.commdpi.com Future work could explore derivatives of this compound for activity against drug-resistant bacteria and fungi.
Materials Science: The aromatic and nitrogen-rich structure of the imidazole ring makes it a candidate for incorporation into advanced materials. Potential applications could include the development of corrosion inhibitors, organic light-emitting diodes (OLEDs), or as ligands in the formation of metal-organic frameworks (MOFs).
Biosensors: The ability of the imidazole moiety to coordinate with metal ions and participate in hydrogen bonding makes it an attractive component for the development of chemical sensors. Derivatives could be designed to selectively bind to specific analytes, leading to a detectable signal (e.g., a change in fluorescence or color).
Agrochemicals: The biological activity of imidazole-containing compounds is not limited to human medicine. There is potential to explore derivatives for use as herbicides, pesticides, or plant growth regulators, provided they demonstrate high efficacy and low environmental toxicity.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-phenyl-1H-imidazol-4-YL)ethylamine, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting phenylglyoxal or substituted aldehydes with ethylenediamine derivatives under acidic or reflux conditions. For example, highlights the synthesis of structurally analogous imidazoles using aldehydes and ammonium acetate in ethanol under reflux (70–80°C, 6–8 hours). To optimize yield, consider varying solvents (e.g., ethanol vs. acetonitrile), stoichiometric ratios of reactants, and catalysts like acetic acid. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazole ring protons (δ 7.2–8.5 ppm for aromatic protons) and ethylamine chain (δ 2.8–3.5 ppm for CH₂ groups).
- X-ray Crystallography : Single-crystal diffraction (e.g., as in ) resolves bond lengths and angles, validating the planar imidazole ring and substituent orientations.
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers screen the pharmacological activity of this compound in vitro?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement assays (e.g., for histamine receptors, as in ) to assess affinity. Competitive binding studies with ³H-labeled histamine (Kd ~10 nM) can quantify IC₅₀ values.
- Cell-Based Assays : Measure second-messenger responses (e.g., cAMP levels for G-protein-coupled receptors) in HEK293 cells transfected with target receptors. Dose-response curves (0.1–100 µM) identify EC₅₀ or IC₅₀ values .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP, as in ) calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces. Basis sets like 6-311++G(d,p) refine accuracy. Compare computed vibrational frequencies (IR) with experimental data to validate the structure. For thermochemical stability, assess bond dissociation energies and reaction pathways (e.g., imidazole ring protonation) .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Structural Discrepancies : If X-ray data () conflicts with DFT-optimized geometries, re-examine solvent effects or crystal packing forces in simulations.
- Thermodynamic Data : If experimental ΔG of formation deviates from DFT predictions (), recalibrate functional choices (e.g., CAM-B3LYP for charge-transfer systems) or include dispersion corrections (e.g., D3BJ) .
Q. How can reaction conditions be tailored to improve regioselectivity in imidazole substitution?
- Methodological Answer :
- Steric and Electronic Control : Use bulky substituents (e.g., 2-phenyl groups) to direct electrophilic substitution to the 4-position ().
- Catalytic Modulation : Metal catalysts (e.g., CuI) promote cross-coupling at specific sites. For example, Ullmann coupling with aryl halides functionalizes the ethylamine chain ().
- pH Optimization : Acidic conditions favor imidazole ring protonation, altering nucleophilic sites .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep under inert atmosphere (argon) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation.
- Safety : Follow GHS guidelines (): wear nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) due to potential amine volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
